molecular formula C24H47BrO13 B12102144 Br-PEG11-CH2COOH

Br-PEG11-CH2COOH

Cat. No.: B12102144
M. Wt: 623.5 g/mol
InChI Key: CONMQYJIZZDAOB-UHFFFAOYSA-N
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Description

    Br-PEG11-CH2COOH: is a polyethylene glycol (PEG) linker containing a bromide group and a terminal carboxylic acid.

  • The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, making it useful for bioconjugation and drug delivery applications.
  • The hydrophilic PEG spacer enhances solubility in aqueous media.
  • The bromide (Br) serves as a good leaving group for nucleophilic substitution reactions.
  • Preparation Methods

      Synthetic Routes: Br-PEG11-CH2COOH can be synthesized by introducing a bromide group and a carboxylic acid to a PEG backbone.

      Reaction Conditions: The terminal carboxylic acid can react with primary amines using activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the amide bond.

  • Chemical Reactions Analysis

      Reactions: Br-PEG11-CH2COOH can undergo nucleophilic substitution reactions due to the bromide group.

      Common Reagents and Conditions: Activators (EDC, HATU) are used for amide bond formation.

      Major Products: The product is typically an amide-linked conjugate with the primary amine substrate.

  • Scientific Research Applications

      Bioconjugation: Br-PEG11-CH2COOH is employed to modify proteins, peptides, and other biomolecules for targeted drug delivery.

      Polymer-Drug Conjugates: It enhances drug solubility and stability.

      Imaging Agents: Used in molecular imaging and diagnostics.

  • Mechanism of Action

      Molecular Targets: Depends on the specific bioconjugate formed.

      Pathways: The PEG spacer improves circulation time, reduces immunogenicity, and facilitates tissue penetration.

  • Comparison with Similar Compounds

      Uniqueness: Br-PEG11-CH2COOH’s combination of bromide and carboxylic acid functionalities distinguishes it.

      Similar Compounds: Other PEG derivatives with different functional groups (e.g., amino, thiol, or aldehyde) for diverse applications.

    Properties

    Molecular Formula

    C24H47BrO13

    Molecular Weight

    623.5 g/mol

    IUPAC Name

    2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

    InChI

    InChI=1S/C24H47BrO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23H2,(H,26,27)

    InChI Key

    CONMQYJIZZDAOB-UHFFFAOYSA-N

    Canonical SMILES

    C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCOCC(=O)O

    Origin of Product

    United States

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